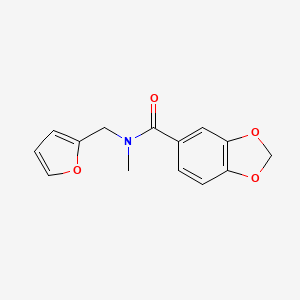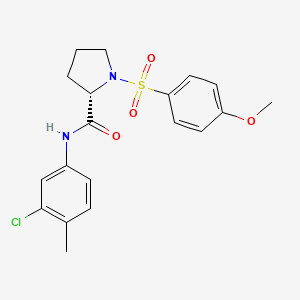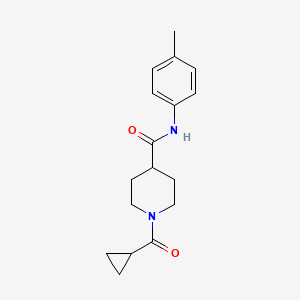![molecular formula C16H20N2O2 B7475622 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as PCPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the reduction of oxidative stress and inflammation, and the inhibition of tumor growth and proliferation. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its low toxicity and high stability. However, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. Additionally, the use of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone as a potential drug candidate for the treatment of various neurological, psychiatric, and oncological disorders should be further explored.
Synthesemethoden
The synthesis of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of anhydrous potassium carbonate and anhydrous dichloromethane. The resulting product is then treated with ethanone to obtain 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress. In psychiatry, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential use in treating depression, anxiety, and other mood disorders. In oncology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have anti-tumor properties, which can help inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(7-8-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJRDTZACHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)


![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)



![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
